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Compound of Interest

Compound Name: 2-Aminothiophene-3-carboxamide

Cat. No.: B079593 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and electronic properties of key heterocyclic scaffolds is

paramount. This in-depth technical guide provides a detailed overview of the spectroscopic

data for 2-aminothiophene-3-carboxamide, a versatile building block in medicinal chemistry.

This document presents a consolidated summary of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-aminothiophene-3-carboxamide.

Detailed experimental protocols for acquiring such data are also provided to ensure

reproducibility and aid in the characterization of this and related compounds.

Spectroscopic Data Summary
The following tables provide a structured summary of the available spectroscopic data for 2-
aminothiophene-3-carboxamide.

Table 1: 1H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results
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While specific 1H NMR data for the unsubstituted 2-aminothiophene-3-carboxamide was not

located in the reviewed literature, related derivatives have been characterized. For instance, in

some derivatives, the thiophene ring protons typically appear in the aromatic region of the

spectrum.

Table 2: 13C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Specific 13C NMR chemical shifts for the parent 2-aminothiophene-3-carboxamide were not

available in the searched literature. However, typical chemical shift ranges for carbons in

similar heterocyclic systems can be referenced from standard NMR databases and literature on

substituted thiophenes.

Table 3: IR Absorption Data
Wavenumber (cm-1) Intensity Assignment

Data not explicitly found in

search results

Although a specific IR spectrum for 2-aminothiophene-3-carboxamide was not found, the

characteristic absorption bands for the functional groups present can be predicted. The amino

group (N-H) stretching vibrations are expected in the range of 3300-3500 cm-1. The carbonyl

(C=O) stretching of the amide group typically appears as a strong band between 1630 and

1690 cm-1. The thiophene ring vibrations, including C-H and C=C stretching, would also be

present.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Fragmentation

Data not explicitly found in

search results
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Specific mass spectral data for 2-aminothiophene-3-carboxamide was not explicitly detailed

in the provided search results. The molecular ion peak would be expected at an m/z

corresponding to its molecular weight. Common fragmentation patterns for amides and

thiophene derivatives would likely be observed.

Experimental Protocols
Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The

following are generalized protocols for NMR, IR, and Mass Spectrometry that are applicable to

the characterization of 2-aminothiophene-3-carboxamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-quality NMR spectra for protein structure determination

can be adapted for small molecules like 2-aminothiophene-3-carboxamide.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent

(e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the

solubility of the compound and its chemical stability.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

For 1H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral

width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

For 13C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the

spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural

abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer

acquisition time are typically required.
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Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional

groups present in a molecule.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized

and bombarded with a high-energy electron beam.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The characterization of 2-aminothiophene-3-carboxamide or a newly synthesized derivative

typically follows a logical progression of spectroscopic analyses.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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